REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=O)[CH3:6])(=O)[CH3:2].[CH2:8]([NH:10][C:11]([NH2:13])=[O:12])[CH3:9].C(O)C.S(=O)(=O)(O)O>CCOCC>[CH2:8]([N:10]1[C:1]([CH3:2])=[CH:4][C:5]([CH3:6])=[N:13][C:11]1=[O:12])[CH3:9]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice-water bath while 30 g
|
Type
|
CUSTOM
|
Details
|
The ether-ethanol mixture is decanted from the thick syrupy residue which
|
Type
|
WASH
|
Details
|
is washed with additional fresh ether
|
Type
|
EXTRACTION
|
Details
|
extracted throughly with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(N=C(C=C1C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |